molecular formula C9H7Cl4NO2 B8800666 4-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide CAS No. 56737-17-8

4-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Cat. No. B8800666
CAS RN: 56737-17-8
M. Wt: 303.0 g/mol
InChI Key: YHAUBUQTPJRKKV-UHFFFAOYSA-N
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Patent
US06645968B2

Procedure details

2,2,2-Trichloro-1,1-ethanediol and 4-chlorobenzamide were processed as described in Example 37C to provide the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[CH:3](O)[OH:4].[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([NH2:15])=[O:14])=[CH:11][CH:10]=1>>[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([NH:15][CH:3]([OH:4])[C:2]([Cl:7])([Cl:6])[Cl:1])=[O:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NC(C(Cl)(Cl)Cl)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.